molecular formula C32H37F3O13S B120894 Baccatin III 7-O-Triflate CAS No. 158811-19-9

Baccatin III 7-O-Triflate

Cat. No. B120894
M. Wt: 718.7 g/mol
InChI Key: QYAFUEYJDVYQHM-VHLOTGQHSA-N
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Description

Baccatin III 7-O-Triflate is a derivative of baccatin III, which is a precursor for the semisynthesis of taxol, a potent chemotherapeutic agent. Baccatin III itself is considered to be an inactive derivative of taxol, but it has been found to enhance MHC-restricted antigen presentation in dendritic cells, indicating potential immunomodulatory activities . The 7-O-Triflate group in baccatin III serves as a convenient precursor in alternate syntheses of taxol analogs, facilitating the formation of olefins and cyclopropanes .

Synthesis Analysis

The synthesis of baccatin III derivatives involves several steps, including the conversion of 13-deoxybaccatin III to its 13-epi-7-O-(triethylsilyl) counterpart through oxidation and reduction processes . Additionally, the preparation of 13-oxo-7-O-(triethylsilyl)baccatin III from the 13-epi derivative using tetrapropylammonium perruthenate and N-methylmorpholine N-oxide has been reported . Another synthetic route involves the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate, leading to the formation of 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III .

Molecular Structure Analysis

The molecular structure of baccatin III derivatives has been studied through crystallography. For instance, 10-deacetyl baccatin III forms a monoclinic crystal with two hydrogen-bonded dimethyl sulfoxide molecules per molecule of the compound. The lattice is stabilized by additional hydrogen bonds and dipole-dipole interactions . Comparisons with structurally similar compounds like docetaxel reveal differences primarily in the benzoyl moiety, while comparisons to baccatin III identify differences in the cyclooctane- and cyclohexane-ring conformations .

Chemical Reactions Analysis

Baccatin III derivatives undergo various chemical reactions. For example, chemoselective debenzoylation of 7,13-diacetyl baccatin III followed by intramolecular cleavage of the oxetane ring can lead to a novel taxane structure with a tetrahydrofuran ring . Hydrogenation of baccatin III can convert it to its hexahydro derivative, and subsequent deacylation and reacylation can be performed to modify the molecule . The reactivities of baccatin III and its derivatives have been explored to synthesize taxol analogs with modified side-chains, aiming to retain or enhance binding to tubulin .

Physical and Chemical Properties Analysis

The physical and chemical properties of baccatin III derivatives are influenced by their molecular structure and the presence of functional groups. The crystalline forms of these compounds, such as the dimethyl sulfoxide disolvate of 10-deacetyl baccatin III, exhibit specific hydrogen bonding patterns and noncovalent interactions that contribute to their stability . The presence of the 7-O-Triflate group in baccatin III derivatives makes them versatile intermediates for further chemical transformations, such as the formation of olefins and cyclopropanes .

Scientific Research Applications

Synthesis of Taxol Derivatives

Baccatin III 7-O-Triflates serve as convenient precursors in the synthesis of Δ6,7-taxols and 7β,8β-methano (cyclopropyl) taxols, illustrating the compound's versatility in taxol chemistry (Johnson et al., 1994). These derivatives are significant for exploring the structure-activity relationships of taxol, potentially leading to analogs with improved therapeutic profiles.

Chemical Reactivity and Transformation

The chemical reactivity of baccatin III 7-O-Triflate has been exploited in various synthetic strategies, including skeletal rearrangements and deacylation-reacylation processes. For instance, 13-oxo-7-triethylsilyl baccatin III, a derivative, undergoes ring contraction upon treatment, producing A and B ring contraction products, showcasing the compound's utility in generating structurally diverse taxanes (Yu & Liu, 1997).

Enzymatic Modifications

Enzymatic processes have also been developed for converting 10-deacetylbaccatin III to baccatin III without requiring protection of the 7-hydroxyl group, highlighting the potential for biocatalysis in the synthesis of taxol and its derivatives (Patel, Banerjee, & Nanduri, 2000). This approach provides an environmentally friendly alternative to chemical syntheses, potentially lowering production costs and environmental impact.

Antitumor and Immune Modulating Activities

Baccatin III itself, despite being a precursor to taxol, has been found to exhibit immune adjuvant and antitumor activities. For example, it has been shown to increase the expression of MHC II molecules in dendritic cells and to enhance the production of OVA-specific IgG in vivo, suggesting its potential as an immune adjuvant (Kim et al., 2011). These findings indicate that baccatin III derivatives could be explored not only as chemotherapeutic agents but also in vaccine development and other immunotherapy approaches.

Future Directions

The future directions in the research of Baccatin III and its derivatives seem to focus on improving the yield of Baccatin III through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, the use of alternative acetyl substrates in the synthesis of Baccatin III is a promising area of research .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAFUEYJDVYQHM-VHLOTGQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37F3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447070
Record name Baccatin III 7-O-Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baccatin III 7-O-Triflate

CAS RN

158811-19-9
Record name Baccatin III 7-O-Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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